molecular formula C20H24N4O2 B12242049 N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide

N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B12242049
M. Wt: 352.4 g/mol
InChI Key: KLRUCUCJNRDCMV-UHFFFAOYSA-N
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Description

N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine core, which is known for its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide has a broad spectrum of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • N-(4-{[2,6-dimethoxy-4-pyrimidinyl]amino}sulfonyl}phenyl)acetamide
  • N-(4-{[2,6-dimethyl-4-pyrimidinyl]amino}phenyl)acetamide

Comparison: N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its cyclopropyl and oxan-4-yl substitutions, which enhance its pharmacological properties compared to other similar compounds. These structural modifications contribute to its higher potency and selectivity in targeting specific biological pathways .

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[4-[[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C20H24N4O2/c1-13(25)21-16-4-6-17(7-5-16)22-19-12-18(14-8-10-26-11-9-14)23-20(24-19)15-2-3-15/h4-7,12,14-15H,2-3,8-11H2,1H3,(H,21,25)(H,22,23,24)

InChI Key

KLRUCUCJNRDCMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3CCOCC3)C4CC4

Origin of Product

United States

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